
4-Bromo-1-propyl-1,2,3,6-tetrahydropyridine
Overview
Description
4-Bromo-1-propyl-1,2,3,6-tetrahydropyridine hydrochloride is a chemical compound with the CAS Number: 1946021-36-8 . It has a molecular weight of 240.57 and its linear formula is C8H15BRCLN .
Molecular Structure Analysis
The molecular structure of 4-Bromo-1-propyl-1,2,3,6-tetrahydropyridine hydrochloride is represented by the linear formula C8H15BRCLN . The average mass is 204.107 Da .Physical And Chemical Properties Analysis
4-Bromo-1-propyl-1,2,3,6-tetrahydropyridine hydrochloride has a density of 1.5±0.1 g/cm^3 . Its boiling point is 193.0±35.0 °C at 760 mmHg . The vapour pressure is 0.5±0.4 mmHg at 25°C . The enthalpy of vaporization is 42.9±3.0 kJ/mol . The flash point is 70.5±25.9 °C . The index of refraction is 1.537 . The molar refractivity is 33.8±0.3 cm^3 .Scientific Research Applications
Neurological Studies
4-Bromo-1-propyl-1,2,3,6-tetrahydropyridine has been studied for its neurological effects, particularly in the context of parkinsonism. For example, Langston et al. (1983) investigated the development of parkinsonism in humans due to a product of meperidine-analog synthesis that included this compound. The study revealed that the chemical selectively damages cells in the substantia nigra, which is associated with Parkinson's disease. This highlights the compound's relevance in studying neurodegenerative diseases and potentially developing therapeutic strategies or understanding disease mechanisms (Langston et al., 1983).
Occupational Health
The compound has also been a subject of interest in occupational health due to its use in industrial applications. A study reported by MMWR in 2008 examined the neurologic illness associated with occupational exposure to the solvent 1-bromopropane, which shares a bromopropane group with 4-Bromo-1-propyl-1,2,3,6-tetrahydropyridine. It emphasized the potential health risks and neurotoxicity associated with exposure to compounds like 4-Bromo-1-propyl-1,2,3,6-tetrahydropyridine in industrial settings, especially in dry cleaning and other workplaces (MMWR, 2008).
Biomarker Studies
In the field of cancer research, Riccardi et al. (1988) used a bromodeoxyuridine (BrdUrd) infusion method coupled with flow cytometry to study cell kinetics in human malignancies. This method, which involves a bromine-containing compound similar in some respects to 4-Bromo-1-propyl-1,2,3,6-tetrahydropyridine, was used to measure DNA synthesis in proliferating cells, highlighting the potential of bromine-containing compounds in diagnostic and therapeutic research (Riccardi et al., 1988).
Safety and Hazards
properties
IUPAC Name |
4-bromo-1-propyl-3,6-dihydro-2H-pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14BrN/c1-2-5-10-6-3-8(9)4-7-10/h3H,2,4-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWFUFWOTLOTEOD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCC(=CC1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




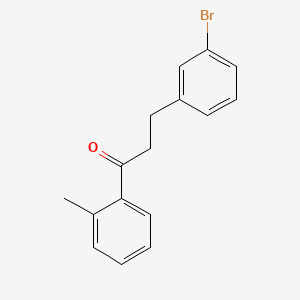

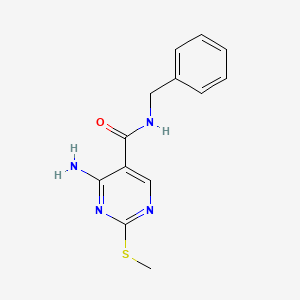
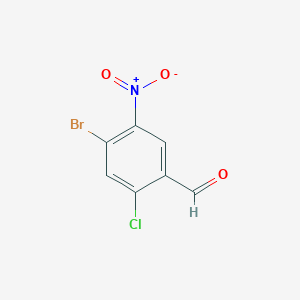
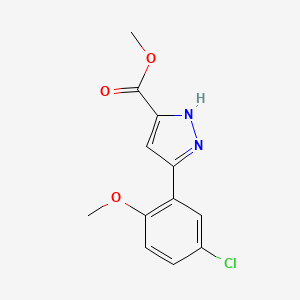

![5-[(4-Aminophenoxy)methyl]furan-2-carboxylic acid](/img/structure/B1522372.png)
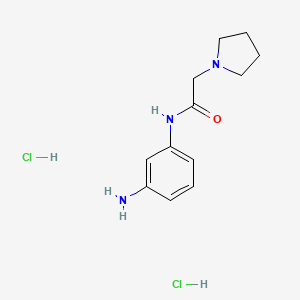
![1-[(4-Bromo-2-thienyl)methyl]piperazine dihydrochloride](/img/structure/B1522375.png)

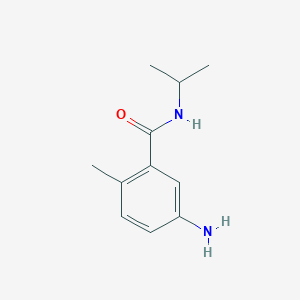
![8-Azabicyclo[5.2.0]nonane](/img/structure/B1522379.png)
